6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features a unique combination of a thiazole ring and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit a broad range of biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, for example, have been found to interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
For example, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole, a structurally similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole and imidazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of the compound in various solvents could impact its bioavailability and efficacy . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Construction of the Imidazo[1,2-a]pyridine Moiety: This step involves the cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters.
Coupling of the Two Moieties: The final step involves coupling the thiazole and imidazo[1,2-a]pyridine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities.
Imidazo[1,2-a]pyridine Derivatives: Compounds such as imidazo[1,2-a]pyridine-3-carboxamides share structural similarities.
Uniqueness
6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of thiazole and imidazo[1,2-a]pyridine rings, which imparts distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c1-7-6-19-12(14-7)16-11(18)9-5-17-4-8(13)2-3-10(17)15-9/h2-6H,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPYJPOVLZGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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